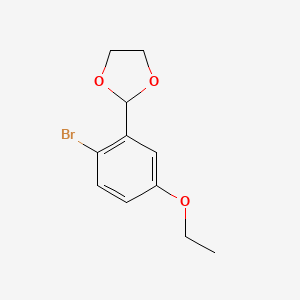
2-Bromo-5-ethoxybenzaldehyde ethylene acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethoxybenzaldehyde ethylene acetal is a chemical compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and an ethoxy group, and the aldehyde group is protected as an ethylene acetal .
Preparation Methods
The synthesis of 2-Bromo-5-ethoxybenzaldehyde ethylene acetal typically involves the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-5-ethoxybenzaldehyde ethylene acetal can undergo various chemical reactions, including:
Scientific Research Applications
2-Bromo-5-ethoxybenzaldehyde ethylene acetal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxybenzaldehyde ethylene acetal depends on its specific application. The bromine and ethoxy substituents can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Bromo-5-ethoxybenzaldehyde ethylene acetal can be compared with other similar compounds, such as:
2-Bromo-5-ethoxybenzaldehyde: This compound lacks the ethylene acetal protecting group and is more reactive towards nucleophiles.
5-Ethoxybenzaldehyde: This compound lacks both the bromine substituent and the ethylene acetal protecting group, making it less versatile in synthetic applications.
2-Bromo-5-methoxybenzaldehyde ethylene acetal: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Properties
IUPAC Name |
2-(2-bromo-5-ethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-13-8-3-4-10(12)9(7-8)11-14-5-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKDSGWAMMHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














